LY2979165 is a drug candidae that may be useful in the treatment of bipolar disorder. LY2979165 is being developed by Eli Lilly, and currently under clinical trials.
Related Compounds
LY2979165
Compound Description: LY2979165 is an orally administered prodrug of the active mGlu2 agonist 2812223. It exhibits good tolerability and linear pharmacokinetics, supporting its further clinical evaluation as a potential antipsychotic therapy. []
Relevance: LY2979165 is a prodrug of an mGlu2 agonist and serves as a key compound in understanding the potential of this class for treating schizophrenia. [] Its conversion to the active moiety and subsequent pharmacological effects provide valuable insights into the development of novel antipsychotics.
2812223
Compound Description: 2812223 is the active metabolite of LY2979165, functioning as a potent and selective mGlu2 agonist. [] In vitro studies demonstrate that its peak concentrations reach levels approximately four-fold higher than the mGlu2 agonist EC50 value, suggesting robust engagement with the target receptor. []
Relevance: As the active metabolite of LY2979165, 2812223 directly contributes to the desired mGlu2 agonist effects and serves as the primary driver of the pharmacological activity observed in preclinical and clinical studies. []
LY354740
Compound Description: LY354740 is a highly potent and selective agonist for both mGlu2 and mGlu3 receptors. [] This compound acts as a structural starting point for developing analogs with modified selectivity profiles.
Relevance: LY354740 serves as a crucial point of comparison for understanding the structure-activity relationships of mGlu2 agonists. Modifications to its core structure, particularly methyl substitutions, significantly impact the compound's activity and selectivity for mGlu2 and mGlu3 receptors. []
(3)H-LY341495
Compound Description: (3)H-LY341495 is a radiolabeled antagonist for both mGlu2 and mGlu3 receptors. It is used in binding assays to evaluate the affinity and selectivity of potential mGlu2/3 ligands. []
Relevance: (3)H-LY341495 is not an mGlu2 agonist itself, but it is an essential tool for studying compounds that interact with mGlu2 receptors, including agonists. By competing with (3)H-LY341495 for binding, researchers can assess the potency and selectivity of potential mGlu2 agonists. []
LY395756
Compound Description: LY395756 displays a unique pharmacological profile, acting as an agonist at mGlu2 receptors and an antagonist at mGlu3 receptors in cell lines. [] Notably, its effects in rat hippocampal slices revealed varying degrees of inhibition, suggesting a potential link between mGlu2 receptor expression and anxiety-like behavior. []
Relevance: LY395756 provides valuable insights into the distinct roles of mGlu2 and mGlu3 receptors, particularly regarding anxiety. Its ability to differentiate between these subtypes highlights its utility in dissecting the therapeutic potential of selective mGlu2 agonists for psychiatric disorders. []
Compound Description: DCG-IV is a mixed mGlu2/mGlu3 agonist that is frequently employed as a pharmacological tool to investigate the functions of both receptor subtypes. []
Relevance: The interaction between LY395756 and DCG-IV in modulating synaptic transmission provides critical insights into the complex interplay between mGlu2 and mGlu3 receptors. [] Understanding these interactions is crucial for developing selective mGlu2 agonists with improved therapeutic profiles.
Compound Description: LY541850 is a C4α-methyl analog of LY354740, exhibiting an mGlu2 agonist/mGlu3 antagonist pharmacological profile. [] This compound demonstrates antipsychotic and analgesic properties in vivo, suggesting its potential therapeutic applications in various neurological and psychiatric disorders. []
Relevance: LY541850 demonstrates the impact of subtle structural modifications on mGlu receptor selectivity. Its unique pharmacological profile distinguishes it from traditional mGlu2 agonists and highlights the potential for developing compounds with tailored activity profiles for specific therapeutic applications. []
Compound Description: This compound is the C4β-methyl diastereomer of LY541850 and acts as a dual mGlu2/mGlu3 receptor agonist. [] Its distinct pharmacological profile from LY541850 emphasizes the significance of stereochemistry in determining mGlu receptor selectivity and activity.
Relevance: By comparing its activity to LY541850 and other related compounds, researchers can gain valuable insights into the structural determinants governing mGlu2 versus mGlu3 receptor activation. This knowledge is crucial for the rational design of novel and selective mGlu2 agonists. []
LY2934747
Compound Description: LY2934747, a C4-spirocyclopropane analog of LY354740, acts as a potent, systemically bioavailable mGlu2/3 receptor agonist. [] Preclinical studies reveal its potential as a therapeutic agent for schizophrenia and pain management. []
Relevance: LY2934747 underscores the potential for developing potent and systemically active mGlu2 agonists with improved drug-like properties. Its dual activity at mGlu2/3 receptors suggests potential utility in conditions where modulation of both subtypes is desired. []
RG1678
Compound Description: RG1678 is a GlyT1 inhibitor, a different class of compound than mGlu2 agonists, that indirectly enhances NMDA receptor function. [] It has shown promising results in Phase II clinical trials for treating schizophrenia. []
Relevance: Although not structurally related to mGlu2 agonists, RG1678 targets a similar pathway involved in schizophrenia, highlighting the potential for combination therapies or exploring alternative mechanisms to modulate glutamatergic signaling for therapeutic benefit. []
LY2140023
Compound Description: LY2140023 is another mGlu2 receptor agonist prodrug that has demonstrated clinical efficacy in Phase II trials for schizophrenia. []
Relevance: Similar to LY2979165, LY2140023 exemplifies the growing interest in mGlu2 agonists as potential antipsychotic agents. Their parallel development and clinical evaluation contribute significantly to understanding the therapeutic potential and limitations of this drug class. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-propargylglycine is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group. It causes the irreversible inactivation of gamma-cystathionase (also known as cystathionine gamma-lyase) and is used as an affinity labeling reagent for gamma-cystathionase and other enzymes. It has a role as an EC 1.4.3.2 (L-amino-acid oxidase) inhibitor, an EC 2.6.1.2 (alanine transaminase) inhibitor and an EC 2.5.1.48 (cystathionine gamma-synthase) inhibitor. It is a non-proteinogenic L-alpha-amino acid and a terminal acetylenic compound. It is a tautomer of a L-propargylglycine zwitterion. L-Propargylglycine is a natural product found in Streptomyces with data available.
LQZ-7F is an inhibitor of the dimerization of the oncoprotein survivin, being survivin degradation, mitotic arrest, and apoptosis, and blocking the growth of human tumors in mouse xenograft assays.
LR 5182 is discontinued (DEA controlled substance). This product is a stimulant drug which acts as a norepinephrine–dopamine reuptake inhibitor, structurally related to the better known drug fencamfamine.